(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Beschreibung

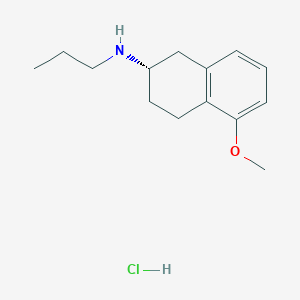

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride (CAS: 93601-86-6) is a chiral tetralin derivative with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.79 g/mol . Its structure comprises a 1,2,3,4-tetrahydro-naphthalene backbone substituted with a methoxy group at position 5 and a propylamine group at position 2, with stereochemical specificity at the S-configured chiral center.

This compound is primarily utilized as a critical intermediate in synthesizing Rotigotine, a non-ergoline dopamine agonist used for Parkinson’s disease, and Baquiloprim, a veterinary antibacterial agent . Its pharmacological relevance stems from its structural mimicry of dopamine receptor ligands, enabling modulation of dopaminergic pathways.

Eigenschaften

IUPAC Name |

(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKTXMBBTXQAIC-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647190 | |

| Record name | (2S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93601-86-6 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93601-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride typically involves several steps:

Formation of the Naphthalenamine Core: This step involves the cyclization of appropriate precursors to form the naphthalenamine structure.

Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Addition of the Propyl Group: The propyl group is added via an alkylation reaction, often using propyl bromide or propyl chloride.

Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The methoxy and propyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Treatment

Rotigotine is primarily used as a medication for Parkinson's disease. It acts as a dopamine agonist, mimicking the action of dopamine in the brain, which is crucial for movement control. Clinical studies have demonstrated its efficacy in improving motor function and reducing symptoms associated with Parkinson's disease .

Restless Legs Syndrome (RLS)

In addition to Parkinson's disease, Rotigotine has been approved for the treatment of Restless Legs Syndrome. Its mechanism of action helps alleviate the uncomfortable sensations and urges to move that characterize this condition .

Neuroprotective Effects

Research indicates that Rotigotine may possess neuroprotective properties. Studies have suggested that it could help protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease . This aspect is crucial for developing long-term treatment strategies aimed at slowing disease progression.

Clinical Trials and Efficacy

Several clinical trials have evaluated the safety and efficacy of Rotigotine in various populations:

- Trial on Parkinson's Disease : A randomized controlled trial demonstrated significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores among patients treated with Rotigotine compared to placebo .

- Restless Legs Syndrome Study : Another study focused on RLS showed that patients experienced a marked reduction in symptoms and improved quality of life when treated with Rotigotine over a 12-week period .

Case Study 1: Long-term Efficacy in Parkinson's Disease

A longitudinal study involving patients on long-term Rotigotine therapy showed sustained improvements in motor functions and quality of life over five years. The study highlighted the importance of continuous monitoring for side effects, including potential skin reactions at the application site due to its transdermal delivery system .

Case Study 2: Impact on Quality of Life in RLS Patients

In a cohort study assessing patients with severe RLS, treatment with Rotigotine resulted in significant improvements in sleep quality and daytime functioning. Patients reported fewer episodes of discomfort during the night and an overall better quality of life compared to baseline measurements taken before treatment initiation .

Wirkmechanismus

The mechanism of action of (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-Enantiomer

The (R)-enantiomer (CAS: 93601-85-5) shares the same molecular formula and weight but differs in stereochemistry at the chiral center. Key distinctions include:

- Pharmacological Activity : The (R)-form is linked to antipsychotic and anti-Parkinsonian drug intermediates, as evidenced by its role in dopamine receptor studies .

- Receptor Binding : Enantiomeric specificity significantly impacts receptor affinity. For example, (S)-isomers often exhibit higher selectivity for dopamine D₂/D₃ receptors compared to (R)-isomers in preclinical models .

Thiophene-Substituted Analog

The compound (S)-5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS: 1232344-37-4) introduces a thiophene-ethyl group, altering its pharmacological profile:

- Molecular Weight: Increased to 365.96 g/mol (C₂₀H₂₈ClNOS) .

Methoxy Position and Alkyl Chain Variants

- (2R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydro-2-naphthalenamine (CAS: 119432-88-1): Structural Difference: Methoxy group at position 8 (vs. 5) and dipropylamino substitution. Impact: Positional isomerism reduces dopamine receptor affinity but may enhance selectivity for adrenergic receptors .

5-Methoxy-2-tetralone :

Functional Group Analogues

- N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide (Intermediate):

Data Tables

Table 1: Structural and Pharmacological Comparison

Biologische Aktivität

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride is a compound of significant interest in pharmacology due to its structural similarity to dopamine and its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H21ClN2O

- Molecular Weight : 266.79 g/mol

- CAS Number : 3904-24-3

The compound features a tetrahydronaphthalene core with a methoxy group and a propylamine side chain, which contributes to its biological activity.

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride acts primarily as a dopamine receptor agonist. Its mechanism includes:

- Dopamine Receptor Agonism : It selectively binds to D2-like dopamine receptors, mimicking the effects of dopamine in the central nervous system (CNS) .

- Neuroprotective Effects : The compound has been shown to exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells, which is crucial for treating neurodegenerative diseases .

Pharmacological Profile

The pharmacological profile of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride can be summarized as follows:

Study 1: Efficacy in Parkinson's Disease Models

A study conducted on animal models demonstrated that (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride significantly improved motor function and reduced the severity of symptoms associated with Parkinson's disease. The results indicated:

- Improvement in Motor Skills : Treated animals exhibited enhanced locomotor activity compared to controls.

- Reduction in Dopaminergic Neuron Loss : Histological analysis revealed a protective effect on dopaminergic neurons in the substantia nigra .

Study 2: Neuroprotective Properties

In vitro studies showed that the compound protects neuronal cells from glutamate-induced toxicity. Key findings include:

- Reduction in Apoptosis : The compound reduced cell death by inhibiting caspase activation.

- Decrease in Reactive Oxygen Species (ROS) : Treatment resulted in lower levels of ROS, indicating reduced oxidative stress .

Safety and Toxicology

While (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride shows promise as a therapeutic agent, safety evaluations have revealed:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with a tetralin backbone. For example, a six-step protocol (similar to ) may include:

Friedel-Crafts acylation to introduce substituents.

Reductive amination using sodium cyanoborohydride to attach the propylamine group.

Chiral resolution via preparative HPLC with a cellulose-based chiral column (e.g., solvent system: MeOH:EtOH:2-PrOH:Hexanes = 5:5:5:85, flow rate 1.5 mL/min) to isolate the (S)-enantiomer .

Hydrochloride salt formation by treating the free base with HCl in anhydrous ether.

Purity is confirmed by 1H/13C NMR (e.g., methoxy singlet at δ ~3.75 ppm, propylamine protons at δ ~2.6–3.0 ppm) and HPLC (>99% enantiomeric excess) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., methoxy, tetralin backbone) and stereochemistry. For example, coupling constants in the tetralin ring confirm trans-configuration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C15H22ClNO requires m/z = 283.1432 for [M+H]+) .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA-3 with isocratic elution (hexane:ethanol:diethylamine = 90:10:0.1) .

- Melting Point Analysis : Ensures crystalline consistency (expected range: 137–139°C for similar derivatives) .

Q. What is the pharmacological significance of this compound in dopamine receptor research?

- Methodological Answer : As a key intermediate of Rotigotine (a non-ergolinic dopamine agonist), it binds to D2/D3 receptors. In vitro assays (e.g., radioligand displacement using [3H]spiperone) determine Ki values, typically in the low nM range. Functional activity is assessed via cAMP inhibition in HEK-293 cells expressing human D2 receptors .

Advanced Research Questions

Q. How can researchers optimize enantiomeric yield during synthesis to minimize racemization?

- Methodological Answer :

- Asymmetric catalysis : Use chiral auxiliaries (e.g., (R)-BINOL) in the reductive amination step to favor the (S)-configuration.

- Low-temperature reactions : Conduct steps at –20°C to reduce kinetic racemization.

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track chiral intermediates .

- Example : In , LAH reduction at –78°C preserved stereochemical integrity during alcohol-to-iodide conversion.

Q. What methodologies are recommended for stability testing under varying pH and oxidative conditions?

- Methodological Answer :

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate at 0.1 M HCl/NaOH (40°C, 24 hrs) and analyze degradants via LC-MS.

- Oxidative stress : Use 3% H2O2 at 25°C for 6 hrs.

- Analytical setup : Use a C18 column (e.g., Waters XBridge) with mobile phase A (0.1% formic acid) and B (acetonitrile). Detect degradants (e.g., demethylated products) at 254 nm .

Q. How can molecular dynamics simulations predict binding affinity to dopamine receptors?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with D3 receptor (PDB: 3PBL). Key residues: Asp110 (salt bridge with amine), Ser192 (hydrogen bonding with methoxy).

- Free energy calculations : MM-GBSA estimates ΔGbind. Compare to Rotigotine’s ΔGbind (–9.5 kcal/mol) to validate agonist potential .

Q. What in vivo models are suitable for evaluating pharmacokinetics and blood-brain barrier penetration?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.